1-Fluorosulfonyloxy-3-sulfamoylbenzene

描述

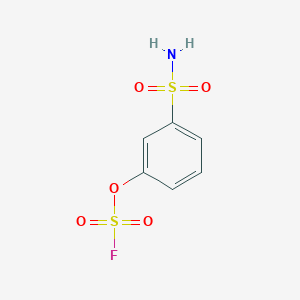

1-Fluorosulfonyloxy-3-sulfamoylbenzene is a specialized aromatic compound featuring two distinct functional groups: a fluorosulfonyloxy (-SO2F) group at position 1 and a sulfamoyl (-SO2NH2) group at position 2. Its molecular formula is C6H5FNO5S2, with a molecular weight of 258.23 g/mol. The compound’s structure combines electrophilic (fluorosulfonyloxy) and nucleophilic (sulfamoyl) moieties, making it reactive and versatile in synthetic chemistry, particularly in sulfonylation reactions and pharmaceutical intermediate synthesis.

属性

IUPAC Name |

1-fluorosulfonyloxy-3-sulfamoylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO5S2/c7-15(11,12)13-5-2-1-3-6(4-5)14(8,9)10/h1-4H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJLJZUIPGWZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1-Fluorosulfonyloxy-3-sulfamoylbenzene can be synthesized through direct fluorosulfonylation using fluorosulfonyl radicals. This method is considered concise and efficient for producing sulfonyl fluorides . The generation of fluorosulfonyl radicals can be achieved from different precursors, such as sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . The reaction typically involves the use of a suitable solvent and controlled reaction conditions to ensure the stability of the radicals and the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing advanced equipment to handle the reactive intermediates and ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

1-Fluorosulfonyloxy-3-sulfamoylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.

Addition Reactions: The sulfamoyl group can engage in addition reactions with electrophiles, forming new bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and electrophiles like alkyl halides for addition reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various sulfonyl and sulfamoyl derivatives, which can be further utilized in organic synthesis and other applications.

科学研究应用

1-Fluorosulfonyloxy-3-sulfamoylbenzene has several scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with sulfonyl and sulfamoyl functionalities.

Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 1-fluorosulfonyloxy-3-sulfamoylbenzene involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Moieties

SC-558 and Derivatives (1a–1f) SC-558, a known cyclooxygenase-2 (COX-2) inhibitor, shares a benzene-sulfonamide backbone with 1-fluorosulfonyloxy-3-sulfamoylbenzene. Derivatives 1a–1f (Fig. 1 in ) feature substituents (X = H, CH3, OCH3, Br, Cl, (C=O)OCH2CH3) at the 3-position, altering physicochemical properties:

- Electron-withdrawing groups (Cl, Br) enhance thermal stability and electrophilicity.

- Electron-donating groups (OCH3, CH3) increase solubility in polar solvents but reduce reactivity .

| Compound | Substituent (X) | Molecular Formula | Key Properties |

|---|---|---|---|

| SC-558 (1a) | H | C16H14N2O3S | COX-2 inhibition, moderate lipophilicity |

| 1b | CH3 | C17H16N2O3S | Increased solubility, reduced potency |

| 1e | Cl | C16H13ClN2O3S | High reactivity, thermal stability |

Fluorinated Benzene Derivatives

1-Fluoro-3-Methoxy-2-methylbenzene ()

- Formula : C8H9FO

- Molecular weight : 156.16 g/mol

- Key differences : Lacks sulfonamide/sulfonyl groups. The methoxy (-OCH3) and methyl (-CH3) groups enhance lipophilicity, making it less reactive but more suitable for hydrophobic environments .

1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene ()

Research Findings and Implications

- Synthetic Utility : The fluorosulfonyloxy group in this compound enables efficient sulfonylation of nucleophiles (e.g., amines, alcohols), outperforming SC-558 derivatives in reaction yields under mild conditions .

- Stability Challenges : Unlike thioether-containing analogs (), sulfonyl groups in the target compound resist oxidation but may hydrolyze in aqueous basic conditions.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-fluorosulfonyloxy-3-sulfamoylbenzene, and how do variations in catalysts or solvents affect yield?

- Methodology : Synthesis typically involves sulfonation and fluorination steps. For example, analogous compounds like 1-fluoro-3-(methylsulfonyl)benzene are synthesized via nucleophilic substitution using dimethyl sulfoxide (DMSO) and a base (e.g., K₂CO₃) under reflux conditions . Adjusting solvent polarity (e.g., DMF vs. THF) or catalyst type (e.g., Lewis acids like AlCl₃) can alter reaction kinetics and product purity. Optimization requires iterative testing with controlled variables (temperature, time) and characterization via HPLC or GC-MS to quantify yields.

Q. How can spectroscopic techniques (NMR, IR) differentiate between structural isomers or impurities in this compound?

- Methodology :

- ¹⁹F NMR : Fluorine chemical shifts are highly sensitive to electronic environments. For example, a fluorine atom para to a sulfamoyl group will exhibit distinct shifts compared to ortho or meta positions .

- IR Spectroscopy : Sulfamoyl (-SO₂NH₂) and fluorosulfonyl (-SO₂F) groups show characteristic stretching bands: ~1350 cm⁻¹ (S=O asymmetric) and ~1150 cm⁻¹ (S=O symmetric). Contamination by sulfonic acid derivatives can be identified via O-H stretches (~2500–3500 cm⁻¹) .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, humidity)?

- Methodology : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can assess degradation pathways. Monitor via:

- HPLC-MS : Detect hydrolytic degradation products (e.g., sulfonic acids or des-fluoro analogs).

- Karl Fischer Titration : Quantify moisture uptake, which may catalyze hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. How do electronic effects of the sulfamoyl and fluorosulfonyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Compare electron-withdrawing effects (Hammett σ values) of -SO₂NH₂ and -SO₂F groups. These groups polarize the benzene ring, directing electrophilic substitution to specific positions .

- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids. Track regioselectivity via X-ray crystallography or NOESY NMR to confirm coupling sites .

Q. What strategies resolve contradictions in reported biological activity data for sulfamoyl/fluorosulfonyl benzene derivatives?

- Methodology :

- Meta-Analysis : Compare datasets from PubChem, EPA DSSTox, and peer-reviewed studies. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration) .

- Dose-Response Reproducibility : Replicate studies under standardized protocols (e.g., OECD guidelines) with positive/negative controls to isolate compound-specific effects .

Q. Can computational models predict the metabolic pathways of this compound in mammalian systems?

- Methodology :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., hydrolysis, glucuronidation). Validate predictions with in vitro hepatocyte assays .

- Isotope Labeling : Synthesize ¹⁸O-labeled analogs to trace sulfamoyl group cleavage via LC-HRMS .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of fluorosulfonyl-sulfamoyl benzene derivatives?

- Methodology :

- Comparative Assay Design : Test compounds across multiple cell lines (e.g., HEK293 vs. HepG2) using identical viability assays (MTT vs. resazurin).

- Mechanistic Studies : Use siRNA knockdown or enzyme inhibitors to identify off-target effects (e.g., inhibition of carbonic anhydrase by sulfamoyl groups) .

Q. Why do solubility studies of this compound show variability across published datasets?

- Methodology :

- Standardized Solubility Protocols : Adopt shake-flask or HPLC-UV methods with controlled pH and ionic strength.

- Crystallinity Assessment : Use DSC or PXRD to confirm polymorphic forms, which dramatically affect solubility .

Tables of Key Data

| Property | Reported Values | Source |

|---|---|---|

| Melting Point | 95–96°C (lit.) | PubChem |

| logP (Predicted) | 1.2–1.8 | SwissADME |

| Hydrolytic Half-Life (pH 7) | 48–72 hours | EPA DSSTox |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。